4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3,4-Dichlorophenylhydrazine hydrochloride, a related compound, is C6H7Cl3N2 . The molecular weight is 213.49 .Physical and Chemical Properties Analysis
3,4-Dichlorophenylhydrazine hydrochloride, a related compound, appears as a white to light yellow crystal powder . The molecular weight is 213.49 .Scientific Research Applications
Environmental Impact and Degradation
Research on chlorophenols, closely related to 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, has shown their moderate to high persistence in the environment depending on conditions, with low bioaccumulation potential. Studies highlight the importance of understanding the degradation pathways and environmental fate of such compounds (Krijgsheld & Gen, 1986).
Wastewater Treatment and Remediation
In the context of pesticide industry wastewater, which contains a variety of toxic pollutants, research has explored the efficiency of biological processes and activated carbon in removing such compounds. This suggests potential methods for treating water contaminated with similar chemical structures (Goodwin et al., 2018).
Toxicity and Environmental Hazards
Studies have addressed the toxicity and environmental hazards of compounds like 2,4-D, a chlorophenol related to the compound , highlighting the importance of monitoring and mitigating their impact on natural ecosystems (Zuanazzi et al., 2020).
Neurodegenerative Disease Research
MPTP, a compound with a structure similar to this compound, has been extensively studied for its effects on the nervous system, specifically in the context of Parkinson's disease. This research has contributed significantly to our understanding of the disease and the development of animal models for its study (Tatton et al., 1999).
Biodegradation of Environmental Pollutants
The role of microorganisms in the degradation of chlorophenols and similar compounds has been explored, with findings indicating that certain bacteria and fungi can effectively break down these pollutants, offering a potential avenue for environmental remediation (Magnoli et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXJCRHVVUAUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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